molecular formula C7H14N2O4S2 B1616810 2-Amino-4-[(2-amino-2-carboxyethyl)disulfanyl]butanoic acid CAS No. 4985-47-1

2-Amino-4-[(2-amino-2-carboxyethyl)disulfanyl]butanoic acid

Cat. No.: B1616810
CAS No.: 4985-47-1
M. Wt: 254.3 g/mol
InChI Key: YPWSLBHSMIKTPR-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a disulfide bond between cysteine and homocysteine, which plays a crucial role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[(2-amino-2-carboxyethyl)disulfanyl]butanoic acid typically involves the formation of a disulfide bond between cysteine and homocysteine. This can be achieved through oxidative coupling reactions using oxidizing agents such as hydrogen peroxide or iodine under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale oxidative coupling reactions, ensuring high purity and yield through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[(2-amino-2-carboxyethyl)disulfanyl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to yield free thiol groups.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various acylating or alkylating agents under mild to moderate conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Free thiol groups (cysteine and homocysteine).

    Substitution: Derivatives with modified amino or carboxyl groups.

Scientific Research Applications

2-Amino-4-[(2-amino-2-carboxyethyl)disulfanyl]butanoic acid has several scientific research applications:

    Chemistry: Used as a model compound to study disulfide bond formation and cleavage.

    Biology: Investigated for its role in redox biology and cellular signaling.

    Medicine: Explored for its potential in understanding diseases related to disulfide bond dysregulation, such as neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-Amino-4-[(2-amino-2-carboxyethyl)disulfanyl]butanoic acid involves its ability to form and break disulfide bonds. This property is crucial in redox biology, where disulfide bonds play a role in protein folding, stability, and function. The compound can interact with various molecular targets, including enzymes and signaling proteins, influencing cellular pathways related to oxidative stress and redox regulation .

Comparison with Similar Compounds

Similar Compounds

    Cysteine: A sulfur-containing amino acid with a free thiol group.

    Homocysteine: A sulfur-containing amino acid similar to cysteine but with an additional methylene group.

    Glutathione: A tripeptide containing a cysteine residue, known for its role in cellular redox balance.

Uniqueness

2-Amino-4-[(2-amino-2-carboxyethyl)disulfanyl]butanoic acid is unique due to its mixed disulfide bond between cysteine and homocysteine. This structural feature allows it to participate in specific biochemical processes that are distinct from those involving free cysteine or homocysteine .

Properties

IUPAC Name

2-amino-4-[(2-amino-2-carboxyethyl)disulfanyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4S2/c8-4(6(10)11)1-2-14-15-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWSLBHSMIKTPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCC(C(=O)O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964450
Record name 2-Amino-4-[(2-amino-2-carboxyethyl)disulfanyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4985-47-1
Record name 2-Amino-4-[(2-amino-2-carboxyethyl)dithio]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4985-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cysteinylhomocysteine mixed disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004985471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-[(2-amino-2-carboxyethyl)disulfanyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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